molecular formula C16H11N5O3S B11478112 4-(1,3-benzodioxol-5-yl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11478112
M. Wt: 353.4 g/mol
InChI Key: LEYOZRMDTRWCAT-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(FURAN-2-YL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(FURAN-2-YL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and furan derivatives, followed by their coupling with pyrazole and triazole intermediates. Common reagents used in these reactions include hydrazine, thiourea, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development. Studies could focus on their potential as antimicrobial, anticancer, or anti-inflammatory agents.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Their ability to interact with biological targets could lead to the development of new medications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(FURAN-2-YL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole structures.

    Furan Derivatives: Compounds containing furan rings.

    Pyrazole Derivatives: Compounds with pyrazole rings.

    Triazole Derivatives: Compounds featuring triazole rings.

Uniqueness

What sets 4-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(FURAN-2-YL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOLE-3-THIOL apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties

Properties

Molecular Formula

C16H11N5O3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11N5O3S/c25-16-20-19-15(11-7-10(17-18-11)12-2-1-5-22-12)21(16)9-3-4-13-14(6-9)24-8-23-13/h1-7H,8H2,(H,17,18)(H,20,25)

InChI Key

LEYOZRMDTRWCAT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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